2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride
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Description
“2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide hydrochloride” is an organic compound containing functional groups such as amine (-NH2) and amide (-CONH2). These functional groups are often found in biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . The amide group could potentially be introduced through a reaction with a carboxylic acid or acyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the carbon backbone. The presence of the amine and amide groups could potentially lead to hydrogen bonding, affecting the compound’s structure .Chemical Reactions Analysis
Amines are known to undergo reactions such as acylation and alkylation. The amide group in the compound could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could make the compound a weak base. The amide group might allow for hydrogen bonding, affecting solubility .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-amino-N-(cyclopropylmethyl)-4-methyl-N-propylpentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.ClH/c1-4-7-15(9-11-5-6-11)13(16)12(14)8-10(2)3;/h10-12H,4-9,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNFHFSMEOYDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)C(CC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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